![molecular formula C19H26N2O5 B1337195 Boc-pro-phe-OH CAS No. 52071-65-5](/img/structure/B1337195.png)
Boc-pro-phe-OH
Overview
Description
“Boc-pro-phe-OH” is a chemical compound with the molecular formula C19H26N2O5 and a molecular weight of 362.43 . It appears as a white powder .
Synthesis Analysis
The synthesis of “Boc-pro-phe-OH” involves coupling protected amino acids in a specific order to form the desired peptide sequence. The Boc group is used to protect the amino group of the D-phenylalanine residue.
Molecular Structure Analysis
The molecular structure of “Boc-pro-phe-OH” is complex and can be analyzed using single-crystal X-ray diffraction (SC-XRD) based analysis . This method allows for the examination of the supramolecular arrangement, conformation, and higher-order assembly of small helical peptides .
Chemical Reactions Analysis
“Boc-pro-phe-OH” is involved in various chemical reactions. For instance, it has been observed to have favorable hydrophobic interactions between thrombin and the bulky butyl group.
Physical And Chemical Properties Analysis
“Boc-pro-phe-OH” is a solid substance . It is a white to yellow solid .
Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
Boc-pro-phe-OH is used in SPPS to incorporate β-phenylalanine residues into peptides. This method is crucial for synthesizing peptides with specific sequences and structures for research and therapeutic purposes .
C-H Activation
In organic synthesis, Boc-pro-phe-OH can be involved in C-H activation processes. This is a type of reaction where a carbon-hydrogen (C-H) bond is cleaved and forms a new bond, often used in the construction of complex molecules .
Environmentally Conscious Synthesis
Researchers have developed techniques to perform SPPS in water using Boc-protected amino acids like Boc-pro-phe-OH, which are converted into water-dispersible nanoparticles. This approach shortens reaction times and is more environmentally friendly .
Nanomedicine Applications
The Phe-Phe motif, which includes compounds like Boc-pro-phe-OH, is used to create self-assembling nanostructures for drug delivery, biomaterials, and therapeutic applications in nanomedicine .
Synthesis of Ionic Liquids
Boc-pro-phe-OH is used to synthesize novel proline-based imidazolium ionic liquids. These ionic liquids have various applications, including as solvents and catalysts in chemical reactions .
Safety and Hazards
Mechanism of Action
Target of Action
Boc-Pro-Phe-OH is a complex compound that is primarily used in peptide synthesis . The primary targets of Boc-Pro-Phe-OH are the proteins and peptides that it helps to synthesize. These proteins and peptides play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation.
Mode of Action
The compound Boc-Pro-Phe-OH interacts with its targets through a process known as solid-phase peptide synthesis . This process involves the formation of peptide bonds, which are the chemical bonds that link amino acids together to form proteins. Boc-Pro-Phe-OH, being a derivative of amino acids, provides the necessary building blocks for this process .
Biochemical Pathways
The biochemical pathways affected by Boc-Pro-Phe-OH are those involved in protein synthesis and peptide bond formation. The compound contributes to the formation of complex proteins by providing the necessary amino acid derivatives. These proteins then go on to participate in various biochemical pathways, influencing processes such as cell growth, differentiation, and immune response .
Result of Action
The result of Boc-Pro-Phe-OH’s action is the successful synthesis of complex proteins and peptides. These proteins and peptides, once synthesized, can exert various biological effects depending on their structure and function. They may act as enzymes, hormones, or structural proteins, influencing a wide range of biological processes .
Action Environment
The action of Boc-Pro-Phe-OH is influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction mixture. Furthermore, the stability of Boc-Pro-Phe-OH can be influenced by storage conditions, such as temperature and humidity .
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)21-11-7-10-15(21)16(22)20-14(17(23)24)12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,22)(H,23,24)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOQCCFYSJPSLC-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-pro-phe-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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